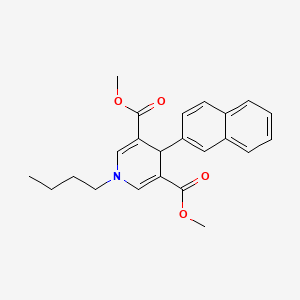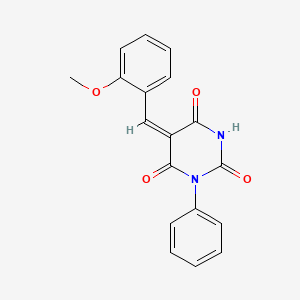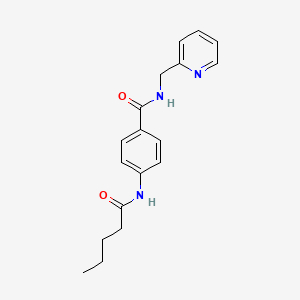![molecular formula C17H10F4N2O3 B4675725 3-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide](/img/structure/B4675725.png)
3-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide
Descripción general
Descripción
3-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide, also known as FIIN-4, is a potent and selective inhibitor of the oncogenic protein kinase, FGFR4. In recent years, FIIN-4 has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Aplicaciones Científicas De Investigación
3-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide has been extensively studied in preclinical models of cancer, where it has shown promising results as a therapeutic agent. FGFR4 is overexpressed in a variety of cancers, including liver, lung, and breast cancer. 3-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide has been shown to selectively inhibit FGFR4, leading to decreased cancer cell proliferation, migration, and invasion. 3-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide has also been studied in combination with other cancer therapies, such as chemotherapy and immunotherapy, to enhance their efficacy.
Mecanismo De Acción
3-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide selectively binds to the ATP-binding pocket of FGFR4, preventing its activation and downstream signaling. FGFR4 signaling plays a critical role in cancer cell survival and proliferation. By inhibiting FGFR4, 3-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide induces cancer cell death and inhibits tumor growth.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide has been shown to have minimal off-target effects, indicating its high selectivity for FGFR4. In preclinical studies, 3-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide has been well-tolerated, with no significant toxicity observed. 3-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide has also been shown to penetrate the blood-brain barrier, making it a potential therapeutic agent for brain tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide has several advantages for lab experiments, including its high potency and selectivity for FGFR4, as well as its ability to penetrate the blood-brain barrier. However, 3-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide is a relatively new compound, and further studies are needed to fully understand its pharmacokinetics and pharmacodynamics. Additionally, 3-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide may not be suitable for all cancer types, as FGFR4 expression levels vary among different cancers.
Direcciones Futuras
For 3-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide research include optimizing its pharmacokinetics and pharmacodynamics, studying its efficacy in clinical trials, and identifying potential biomarkers for patient selection. Additionally, 3-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide may have applications beyond cancer treatment, as FGFR4 has been implicated in other diseases, such as liver fibrosis and metabolic disorders. Further research is needed to fully explore the potential of 3-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide as a therapeutic agent.
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F4N2O3/c18-11-3-1-10(2-4-11)14-9-15(26-23-14)16(24)22-12-5-7-13(8-6-12)25-17(19,20)21/h1-9H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCJRMXHBYZXCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{2-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B4675652.png)
![2-[1-cyclopentyl-4-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-2-piperazinyl]ethanol](/img/structure/B4675656.png)
![N-[1-(4-chlorophenyl)propyl]-N'-cyclopentylurea](/img/structure/B4675661.png)


![1-(2-methylbenzyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B4675683.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B4675688.png)
![N-({[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4675691.png)

![N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3-nitrophenyl)urea](/img/structure/B4675707.png)

![methyl 4-(4-fluorophenyl)-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4675732.png)
